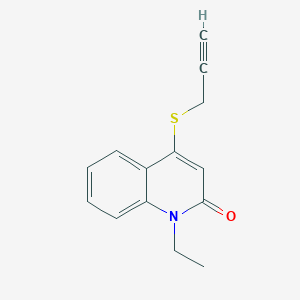
2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- is an organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- typically involves the reaction of 2(1H)-quinolinone with ethyl iodide and propargyl thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propynylthio group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Oxidized quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- is not well-documented. quinolinone derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)-
- 2(1H)-Quinolinone, 1-methyl-4-(2-propynylthio)-
- 2(1H)-Quinolinone, 1-ethyl-4-(2-butynylthio)-
Uniqueness
2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propynylthio group can impart unique properties compared to other quinolinone derivatives.
Properties
CAS No. |
437981-39-0 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-ethyl-4-prop-2-ynylsulfanylquinolin-2-one |
InChI |
InChI=1S/C14H13NOS/c1-3-9-17-13-10-14(16)15(4-2)12-8-6-5-7-11(12)13/h1,5-8,10H,4,9H2,2H3 |
InChI Key |
HGADJQSDTXPTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1=O)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















